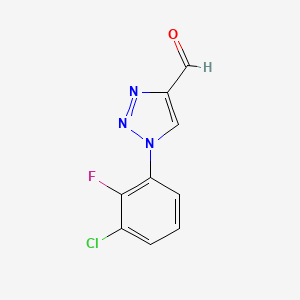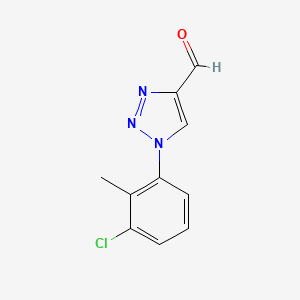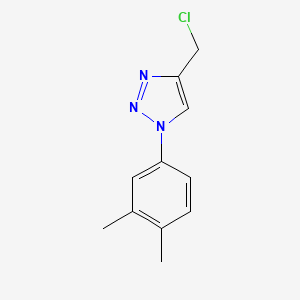
4-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole (CMPDT) is a heterocyclic aromatic compound which belongs to the triazole family. It is a five-membered ring containing three nitrogen atoms and two carbon atoms. CMPDT is a colorless, crystalline solid with a melting point of 90-92 °C. It is soluble in organic solvents such as ethanol, acetone, and toluene, and is sparingly soluble in water. CMPDT has a wide range of applications in the fields of medicine, agriculture, and biochemistry.
作用機序
The mechanism of action of 4-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole is not fully understood, however, it is believed to act as an inhibitor of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction and thus, inhibits its activity. This compound may also interact with other molecules in the cell, such as proteins, and thus, affect their activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide levels in the body. In addition, this compound has been shown to inhibit the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the regulation of glucose metabolism.
実験室実験の利点と制限
The advantages of using 4-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole in laboratory experiments include its low toxicity, its low cost, and its availability. In addition, this compound is stable in a wide range of conditions and is soluble in organic solvents, making it easy to use in experiments. The main limitation of using this compound in laboratory experiments is its potential to inhibit the activity of enzymes, which can lead to unpredictable results.
将来の方向性
Future research on 4-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole should focus on its potential applications in medicine and agriculture. For example, further studies should be conducted to investigate its potential as an inhibitor of enzymes involved in diseases such as Alzheimer's and Parkinson's. In addition, research should be conducted to explore its potential as an insecticide or herbicide. The synthesis of this compound should also be further optimized in order to improve its efficiency and reduce its cost. Finally, further studies should be conducted to investigate its potential as a catalyst in organic synthesis.
科学的研究の応用
4-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole has been widely used in scientific research due to its ability to inhibit the activity of enzymes. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This compound has also been used in studies of the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide levels in the body. In addition, this compound has been used in studies of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the regulation of glucose metabolism.
特性
IUPAC Name |
4-(chloromethyl)-1-(3,4-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPDDFWSPKPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



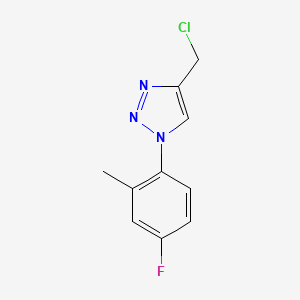
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)
![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)

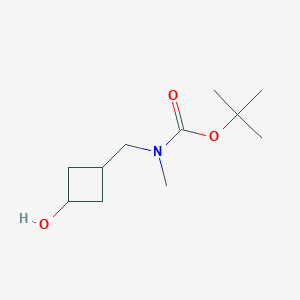
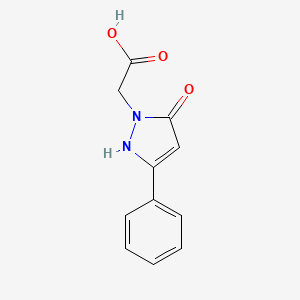
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)
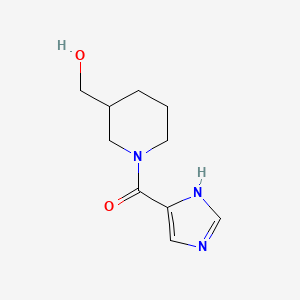
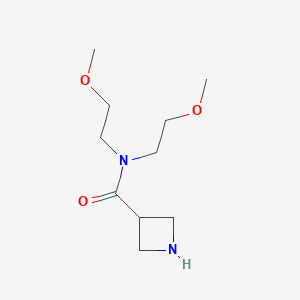
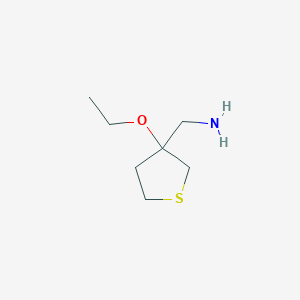
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)
